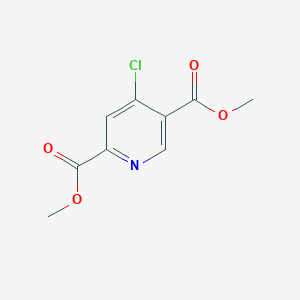
Dimethyl 4-chloropyridine-2,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 4-chloropyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 5 positions and a chlorine atom at the 4 position. This compound is of interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloropyridine-2,5-dicarboxylate can be synthesized through various methods. One common route involves the chlorination of dimethyl pyridine-2,5-dicarboxylate. This process typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Dimethyl pyridine-2,5-dicarboxylate+PCl5→Dimethyl 4-chloropyridine-2,5-dicarboxylate+POCl3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products:
Substitution: Formation of 4-aminopyridine-2,5-dicarboxylate derivatives.
Reduction: Formation of dimethyl 4-hydroxypyridine-2,5-dicarboxylate.
Hydrolysis: Formation of 4-chloropyridine-2,5-dicarboxylic acid.
Applications De Recherche Scientifique
Dimethyl 4-chloropyridine-2,5-dicarboxylate is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of dimethyl 4-chloropyridine-2,5-dicarboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active compounds that interact with specific molecular targets such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Dimethyl 4-bromopyridine-2,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 4-fluoropyridine-2,5-dicarboxylate: Contains a fluorine atom, offering different reactivity and biological activity.
Dimethyl 4-methylpyridine-2,5-dicarboxylate: Substitution of chlorine with a methyl group, affecting its chemical properties and applications.
Uniqueness: Dimethyl 4-chloropyridine-2,5-dicarboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological systems.
This compound’s versatility and reactivity make it a valuable tool in synthetic chemistry and various applied sciences.
Propriétés
IUPAC Name |
dimethyl 4-chloropyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZJSRVRPYAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186215 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227945-09-6 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227945-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



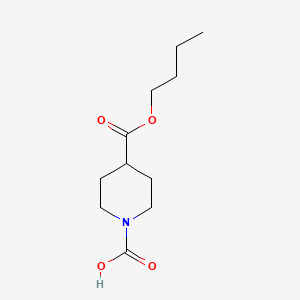
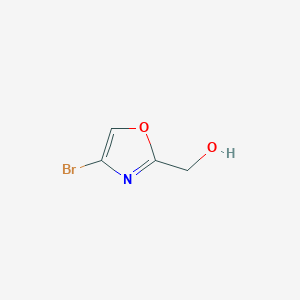
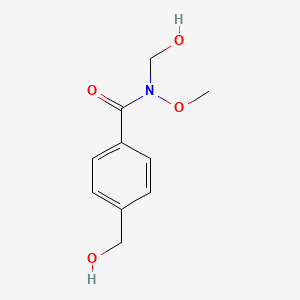
![N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride](/img/structure/B8005880.png)

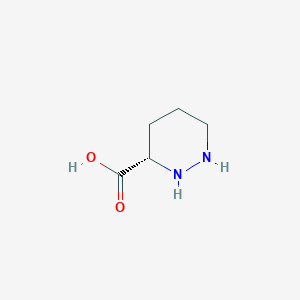
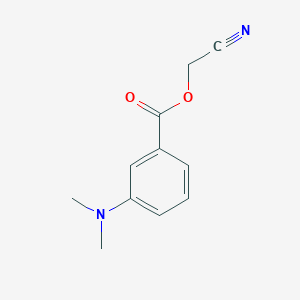
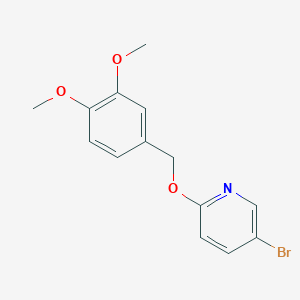
![Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate](/img/structure/B8005920.png)


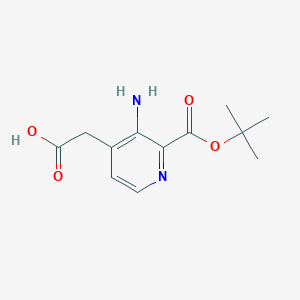
![1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B8005960.png)
